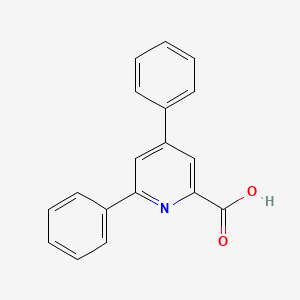

4,6-diphenylpyridine-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Diphenylpyridine-2-carboxylic Acid is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of 4,6-diphenylpyridine-2-carboxylic Acid could involve various methods depending on the reaction conditions . For instance, under hydrothermal conditions and in the absence of pyridine, a discrete tetrameric complex can be formed .Molecular Structure Analysis

The molecular structure of 4,6-diphenylpyridine-2-carboxylic Acid can be analyzed using X-ray structural analysis . The structures optimized at the APF-D/6-311++G (d,p) level of theory show no proton migration between the acid molecules .Chemical Reactions Analysis

The chemical reactions of 4,6-diphenylpyridine-2-carboxylic Acid can be influenced by the nature of the metal ions . In one example, a discrete acyclic water hexamer is identified .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-diphenylpyridine-2-carboxylic Acid can be influenced by its carboxyl functional group . Carboxylic acids are known for their high oxidation state .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

4,6-Diphenylpyridine-2-carboxylic acid is notable for its distinct crystal structure, as demonstrated in a study by Crispini and Neve (2002). The structure features intermolecular O-H...O hydrogen bonds, leading to centrosymmetric cyclic dimers. This arrangement is significant in the formation of pi-pi stacking of aromatic rings, a fundamental aspect in crystallography and material science (Crispini & Neve, 2002).

Photopolymerization in 3D Printing

Fiedor et al. (2020) explored the use of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, related to 4,6-diphenylpyridine-2-carboxylic acid, in bimolecular photoinitiating systems. These systems showed impressive reactivity under UV-A and visible light, making them suitable for various photopolymerization processes, including 3D printing techniques. This demonstrates the potential of 4,6-diphenylpyridine-2-carboxylic acid derivatives in advancing photopolymerization technology (Fiedor et al., 2020).

Development of Dye-Sensitized Solar Cells (DSCs)

A study by Constable et al. (2009) involved copper(I) complexes with ligands related to 4,6-diphenylpyridine-2-carboxylic acid for use in dye-sensitized solar cells (DSCs). These complexes, due to their unique properties and interactions, are integral in the development of more efficient solar cells (Constable et al., 2009).

Applications in Molecular Electronics

The research by Newman et al. (2001) on diphenylpyridine complexes, closely related to 4,6-diphenylpyridine-2-carboxylic acid, revealed insights into platinum-platinum interactions in the solid state. These findings are relevant for the development of molecular electronics and materials science, where such interactions play a crucial role (Newman et al., 2001).

Enhancing Chemical Sensing Techniques

In the field of chemical sensing, Luo et al. (2007) developed a porphyrin-appended terpyridine, which is structurally related to 4,6-diphenylpyridine-2-carboxylic acid. This compound exhibited enhanced fluorescence with cadmium ions, paving the way for more efficient and selective chemical sensors (Luo et al., 2007).

Electrochemical Carboxylation

A study by Feng et al. (2010) on the electrocatalytic carboxylation of a pyridine derivative related to 4,6-diphenylpyridine-2-carboxylic acid showcased a novel approach to bond formation. This has implications in organic synthesis and pharmaceuticals (Feng et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-diphenylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISHTFYLAZVESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)

![2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2662596.png)

methanone](/img/structure/B2662597.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)

![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)

![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)